3-(2-Aminopyrimidin-5-yl)propan-1-ol is a compound characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a propanol side chain. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
3-(2-Aminopyrimidin-5-yl)propan-1-ol is classified as an organic compound within the category of pyrimidine derivatives. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals.
The synthesis of 3-(2-Aminopyrimidin-5-yl)propan-1-ol can be achieved through several methods:
These methods often require careful control of reaction conditions, including temperature, solvent choice, and catalyst loading, to optimize yield and selectivity.
The molecular structure of 3-(2-Aminopyrimidin-5-yl)propan-1-ol consists of:
The chemical formula can be represented as CHNO.
The compound's molecular weight is approximately 167.19 g/mol. Its structural features allow it to engage in hydrogen bonding and other interactions relevant for biological activity.
3-(2-Aminopyrimidin-5-yl)propan-1-ol can participate in several types of chemical reactions:
These reactions typically require specific conditions such as acidic or basic environments, depending on the desired product and reaction pathway.
The mechanism of action for compounds like 3-(2-Aminopyrimidin-5-yl)propan-1-ol often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies have shown that related compounds can exhibit anticancer properties, suggesting that this compound may also have therapeutic potential .
3-(2-Aminopyrimidin-5-yl)propan-1-ol is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form.
Key chemical properties include:
Relevant data on reactivity indicates that it can undergo typical organic transformations associated with alcohols and amines.
3-(2-Aminopyrimidin-5-yl)propan-1-ol has potential applications in:
3-(2-Aminopyrimidin-5-yl)propan-1-ol (molecular formula: C₇H₁₁N₃O; SMILES: C1=C(C=NC(=N1)N)CCCO) represents a structurally versatile pyrimidine derivative with emerging significance in medicinal chemistry. This hybrid molecule integrates a 2-aminopyrimidine headgroup—a privileged pharmacophore—with a flexible aliphatic hydroxypropyl linker. The compound's chemical identity merges hydrogen-bonding capacity from the aminopyrimidine motif with the hydrophilic character of the primary alcohol, enabling diverse molecular interactions. As summarized in Table 1, its fundamental properties position it as a strategic intermediate for rational drug design targeting enzyme active sites and protein-protein interfaces.
Table 1: Fundamental Properties of 3-(2-Aminopyrimidin-5-yl)propan-1-ol
Property | Value | Description |
---|---|---|
Molecular Formula | C₇H₁₁N₃O | Indicates elemental composition and molecular weight (153.18 g/mol) |
IUPAC Name | 3-(2-Aminopyrimidin-5-yl)propan-1-ol | Systematic nomenclature defining substituent positions |
Key Functional Groups | 2-Aminopyrimidine, Primary alcohol | Governs hydrogen-bond donor/acceptor capabilities and solubility |
SMILES | C1=C(C=NC(=N1)N)CCCO | Line notation encoding molecular structure |
Predicted PSA | ~75 Ų | Estimates membrane permeability and solubility characteristics [4] |
Pyrimidine derivatives constitute a cornerstone of modern pharmacotherapeutics, with approximately 60% of clinically significant drugs containing heterocyclic scaffolds like pyrimidine [3]. Their structural mimicry of endogenous purines and pyrimidines enables targeted interactions with enzymes and receptors involved in critical cellular processes. In kinase inhibition—a dominant cancer therapeutic strategy—the pyrimidine ring system serves as an adenine bioisostere, competitively occupying ATP-binding pockets through complementary hydrogen bonding. For instance, purine-based PI3K inhibitors (e.g., WO2009146406A1) exploit this mechanism, demonstrating potent lipid kinase inhibition through hinge-region interactions mediated by nitrogen atoms N1 and N3 of the heterocycle [10].
Beyond oncology, pyrimidine derivatives exhibit remarkable versatility in targeting central nervous system (CNS) disorders. Research highlights 2-aminopyrimidine-containing compounds as potent histamine H3 receptor ligands (Ki = 4.49 ± 1.25 nM), where strategic substitution modulates receptor subtype selectivity exceeding 6,500-fold against H4 receptors [2]. This selectivity arises from precise pharmacophore placement: the aminopyrimidine core engages polar residues while lipophilic extensions occupy accessory hydrophobic pockets. The pandemic-era exploration of heterocyclic antivirals further underscores pyrimidines' therapeutic relevance, with molecules like remdesivir (pyrimidine nucleotide analog) demonstrating broad-spectrum activity against RNA viruses including SARS-CoV-2 [6].
Table 2: Therapeutic Applications of Pyrimidine-Based Compounds
Therapeutic Area | Molecular Target | Clinical Significance |
---|---|---|
Oncology | Kinases (PI3K, EGFR, CDKs) | ATP-competitive inhibition blocking proliferative signaling [3] [10] |
Immunology | Histamine H3/H4 receptors | Modulation of neurotransmitter release and immune cell function [2] |
Infectious Diseases | Viral RNA polymerases | Chain termination in viral replication (e.g., remdesivir) [6] |
Metabolic Disorders | Carbonic anhydrases | pH regulation and biosynthetic pathway modulation [8] |
The 2-aminopyrimidine subunit in 3-(2-aminopyrimidin-5-yl)propan-1-ol provides critical pharmacophoric features that enhance target engagement and physicochemical optimization. This motif exhibits dual hydrogen-bonding capability: the ring nitrogen atoms (N1, N3) function as acceptors, while the exocyclic amine (C2-NH₂) serves as a donor. This donor-acceptor-donor (DAD) pattern enables bidentate binding with protein targets, particularly in kinase catalytic clefts where conserved glutamate or aspartate residues form salt bridges with the protonated aminopyrimidine [10]. X-ray crystallographic analyses confirm that such interactions anchor inhibitors like purine analogs in PI3K's ATP-binding site, with additional van der Waals contacts from lipophilic substituents enhancing affinity [10].
In metalloenzyme inhibition, the 2-aminopyrimidine nitrogen coordinates catalytic zinc ions in carbonic anhydrases (CAs), displacing the nucleophilic water/hydroxide ligand. CA isoforms (e.g., tumor-associated CA-IX/XII) are inhibited by heterocyclic sulfonamides, but emerging evidence suggests 2-aminopyrimidine derivatives achieve comparable efficacy through direct metal coordination and active-site residue interactions (e.g., Thr199, Glu106) [8]. This mechanism is exploited in antiglaucoma agents like dorzolamide, though newer pyrimidine-based inhibitors offer isoform selectivity by leveraging differential active-site architectures. The topological polar surface area (TPSA) conferred by the 2-amino group (~75 Ų for the core scaffold) also enhances aqueous solubility—a key parameter in lead optimization campaigns where drug-likeness metrics (LipE = pIC₅₀ - logP) must be balanced [8].
3-(2-Aminopyrimidin-5-yl)propan-1-ol serves as a versatile bifunctional scaffold in fragment-based drug discovery due to its synthetic accessibility and balanced physicochemical profile. The molecule features two modifiable sites: the aminopyrimidine ring (C4, C6) and the terminal hydroxyl group. This enables divergent synthetic strategies:
The scaffold's drug-likeness is evidenced by predictive metrics: molecular weight (153.18 Da), moderate logP (calculated ~0.5), and TPSA (~75 Ų) align with Lipinski/Vebers' rules for oral bioavailability [4] [9]. Its structural similarity to privileged intermediates like 3-(2-aminothiazol-5-yl)propan-1-ol (CAS#:1000517-70-3) enables bioisosteric replacement strategies, where pyrimidine-thiazole swaps modulate electronic properties without significant steric alterations [7]. In scaffold-hopping paradigms, such replacements explore complementary target landscapes while preserving favorable ADME attributes.
The hydroxyalkyl chain provides strategic advantages over rigid analogs:
Commercial screening libraries increasingly incorporate such fragments; Life Chemicals' "Scaffolds and Scaffold-Based Compounds" collection exemplifies this trend, prioritizing molecules with 2-3 variation points for combinatorial decoration [9]. The predicted collision cross section (CCS) values for 3-(2-aminopyrimidin-5-yl)propan-1-ol adducts (e.g., [M+H]+ CCS: 131.9 Ų) further support its utility in physicochemical profiling for lead optimization [4].
Table 3: Synthetic Versatility of 3-(2-Aminopyrimidin-5-yl)propan-1-ol
Modification Site | Chemical Transformations | Impact on Drug Properties |
---|---|---|
C4/C6 Pyrimidine | Suzuki coupling, nucleophilic substitution | Enhances target affinity through hydrophobic/stacking interactions |
Exocyclic C2-Amino | Acylation, reductive alkylation | Modulates hydrogen-bonding capacity and pKa |
Primary Alcohol | Etherification, esterification, oxidation to carboxyl | Alters solubility, metabolic stability, and prodrug potential |
Propyl Linker | Homologation, branching, heteroatom insertion | Fine-tunes conformational flexibility and linker-target complementarity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0